In-Depth Technical Guide: 2-(3,4-Difluorophenoxymethyl)morpholine in Drug Discovery
In-Depth Technical Guide: 2-(3,4-Difluorophenoxymethyl)morpholine in Drug Discovery
Executive Summary
The compound 2-(3,4-Difluorophenoxymethyl)morpholine (CAS: 1171773-00-4) is a highly versatile, fluorinated heterocyclic building block widely utilized in the development of central nervous system (CNS) therapeutics and monoamine reuptake inhibitors[1]. By fusing a basic morpholine core with a metabolically shielded 3,4-difluorophenoxy moiety, this scaffold provides an optimized pharmacophore for targeting norepinephrine (NET) and serotonin (SERT) transporters[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic rationale in drug design, and field-proven synthetic methodologies.
Physicochemical Profiling & Structural Data
Understanding the baseline physicochemical properties of 2-(3,4-Difluorophenoxymethyl)morpholine is critical for predicting its behavior in both synthetic workflows and biological systems. The data below is synthesized from authoritative chemical databases [1] and commercial reference standards [3].
| Property | Value |
| Chemical Name | 2-(3,4-Difluorophenoxymethyl)morpholine |
| CAS Number | 1171773-00-4 |
| Molecular Formula | C11H13F2NO2 |
| Molecular Weight | 229.22 g/mol |
| SMILES | FC1=CC=C(OCC2CNCCO2)C=C1F |
| Monoisotopic Mass | 229.09143 Da |
| Predicted XLogP3 | ~1.4 |
| Hydrogen Bond Donors | 1 (Morpholine N-H) |
| Hydrogen Bond Acceptors | 3 (Morpholine O, Ether O, Morpholine N) |
Mechanistic Rationale in Medicinal Chemistry
As an Application Scientist, it is vital to understand why this specific scaffold is selected over unfluorinated analogues (such as viloxazine or reboxetine derivatives). The structural logic relies on three core pillars:
-
The Morpholine Core (Target Anchoring): The secondary amine of the morpholine ring possesses a pKa of approximately 8.3–8.5. At physiological pH (7.4), it exists primarily in its protonated state. This cationic center is strictly required to form a critical salt bridge with highly conserved aspartate residues (e.g., Asp75 in NET, Asp98 in SERT) within the binding pockets of monoamine transporters[2].
-
The Phenoxymethyl Ether Linkage (Conformational Flexibility): The ether oxygen acts as a hydrogen-bond acceptor. More importantly, the methylene linker provides the necessary rotational degrees of freedom, allowing the aryl ring to adopt an optimal orthogonal conformation for π−π stacking against aromatic residues (like Phe or Tyr) in the transporter's hydrophobic pocket.
-
The 3,4-Difluoro Substitution (Metabolic Shielding): Unsubstituted aryloxymethyl morpholines suffer from rapid first-pass metabolism via cytochrome P450 (specifically CYP2D6 and CYP3A4) mediated aromatic hydroxylation at the para and meta positions. The incorporation of highly electronegative fluorine atoms at the 3 and 4 positions directly blocks this oxidative liability [2]. Furthermore, the C-F bonds increase the overall lipophilicity (LogP) of the molecule, significantly enhancing passive diffusion across the blood-brain barrier (BBB) without adding steric bulk.
Figure 2: Structural rationale and pharmacophore mapping for monoamine transporter targeting.
Synthetic Methodologies & Self-Validating Protocols
To synthesize 2-(3,4-Difluorophenoxymethyl)morpholine, two primary routes are utilized depending on the scale and stereochemical requirements.
Protocol A: Modern Mitsunobu Etherification (Lab-Scale / Discovery Phase)
This route is preferred in discovery chemistry because it allows for stereospecific inversion if chiral N-Boc-2-(hydroxymethyl)morpholine is used[4].
-
Step 1: Mitsunobu Coupling
-
Procedure: Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) and 3,4-difluorophenol (1.2 eq) in anhydrous Tetrahydrofuran (THF). Add triphenylphosphine (PPh3, 1.3 eq). Cool the mixture to 0°C under an inert atmosphere (N2 or Ar). Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: The reaction is initiated at 0°C to control the exothermic formation of the highly reactive betaine intermediate between PPh3 and DIAD, preventing its thermal degradation before the alcohol and phenol can react. DIAD is selected over DEAD due to its superior thermal stability and lower explosive risk. THF is chosen as it optimally solvates the betaine intermediate.
-
Validation: Monitor via LC-MS. The reaction is complete when the starting material is consumed, yielding a mass peak corresponding to [M+Na]+ or [M+H-Boc]+ of the protected intermediate.
-
-
Step 2: Workup and Purification
-
Procedure: Quench with water, extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH (3x). Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
-
Causality: The 1M NaOH wash is critical; it deprotonates and removes any unreacted 3,4-difluorophenol (which is highly acidic due to the fluorine atoms) into the aqueous layer, preventing contamination of the final product.
-
-
Step 3: Boc Deprotection & Free-Basing
-
Procedure: Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours. Concentrate under reduced pressure. Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer tests at pH > 8. Extract, dry, and concentrate to yield the free base (CAS 1171773-00-4).
-
Causality: TFA cleanly protonates the Boc carbamate, triggering the release of isobutylene gas and CO2 without cleaving the robust ether linkage. The resulting TFA salt is highly water-soluble; neutralizing it to pH > 8 with NaHCO3 converts it back to the lipophilic free base, forcing it into the organic DCM layer for recovery.
-
Figure 1: Modern synthetic workflow for 2-(3,4-difluorophenoxymethyl)morpholine via Mitsunobu reaction.
Protocol B: Classical Epoxide Cyclization (Industrial Scale)
For large-scale manufacturing where Mitsunobu reagents are cost-prohibitive, the classical epoxide ring-opening and cyclization route is utilized [5].
-
Step 1: React 3,4-difluorophenol with epichlorohydrin in the presence of aqueous NaOH to generate 2-((3,4-difluorophenoxy)methyl)oxirane.
-
Step 2: React the resulting epoxide with 2-aminoethyl hydrogen sulfate and NaOH in an ethanol/water mixture.
-
Causality: 2-aminoethyl hydrogen sulfate is an ingenious bifunctional reagent. The primary amine opens the epoxide ring, while the sulfate acts as a pre-installed, highly reactive leaving group. Upon heating to reflux, the intermediate undergoes spontaneous intramolecular displacement of the sulfate group by the newly formed secondary alkoxide, cleanly closing the morpholine ring in a single pot[6].
-
Validation: The disappearance of the epoxide intermediate must be monitored via GC-MS to prevent the accumulation of toxic alkylating agents before the cyclization is complete.
Application Workflows in API Development
Once synthesized, 2-(3,4-Difluorophenoxymethyl)morpholine serves as a core intermediate. The secondary amine (N4 position) is highly nucleophilic and is typically subjected to:
-
N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) under basic conditions (K2CO3/DMF) to generate lipophilic prodrugs or extended pharmacophores.
-
N-Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides (using Triethylamine as an acid scavenger) to synthesize targeted inhibitors where the basicity of the morpholine nitrogen needs to be attenuated[7].
References
-
PubChem. "2-[(3,4-Difluorophenoxy)methyl]morpholine - CID 42849151". National Center for Biotechnology Information. Available at:[Link]
- US Patent 7659394B2. "Substituted morpholine compounds for the treatment of central nervous system disorders". United States Patent and Trademark Office.
- US Patent 3712890A. "Process for making 2-aryloxymethyl morpholines". United States Patent and Trademark Office.
Sources
- 1. PubChemLite - 1171773-00-4 (C11H13F2NO2) [pubchemlite.lcsb.uni.lu]
- 2. US7659394B2 - Substituted morpholine compounds for the treatment of central nervous system disorders - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. WO2012017251A1 - N-acylsulfonamide apoptosis promoters - Google Patents [patents.google.com]
- 5. US3712890A - Process for making 2-aryloxymethyl morpholines - Google Patents [patents.google.com]
- 6. US3857839A - For cyclising 1-aryloxy-3 beta-substituted ethylamino-2-propanols - Google Patents [patents.google.com]
- 7. WO2022256842A1 - Hydroxy and (halo)alkoxy substituted tetrahydrofurans as modulators of sodium channels - Google Patents [patents.google.com]
